molecular formula C20H17NO5 B11359292 3,5-Dimethylphenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate

3,5-Dimethylphenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate

Cat. No.: B11359292
M. Wt: 351.4 g/mol
InChI Key: AMXVCYRHSFZNJT-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, an oxazole ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylphenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxin moiety, which can be achieved by the cyclization of catechol derivatives with appropriate reagents. The oxazole ring is then introduced through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide. The final step involves esterification to introduce the carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylphenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or nitro groups .

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The benzodioxin and oxazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethylphenyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both benzodioxin and oxazole rings allows for a diverse range of interactions and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C20H17NO5

Molecular Weight

351.4 g/mol

IUPAC Name

(3,5-dimethylphenyl) 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C20H17NO5/c1-12-7-13(2)9-15(8-12)25-20(22)16-11-18(26-21-16)14-3-4-17-19(10-14)24-6-5-23-17/h3-4,7-11H,5-6H2,1-2H3

InChI Key

AMXVCYRHSFZNJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4)C

Origin of Product

United States

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